N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Description
"N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide" is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked to a 1,3,4-oxadiazole ring and a 5-methyl-1,2-oxazole-3-carboxamide moiety.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c1-8-6-10(19-24-8)13(20)16-15-18-17-14(23-15)9-2-3-11-12(7-9)22-5-4-21-11/h2-3,6-7H,4-5H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHPXWJQFMSMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common route starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various halides for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups into the molecule.
Scientific Research Applications
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism by which N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes, by binding to their active sites and inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related derivatives documented in recent literature. Key analogs include sulfanyl acetamide-linked oxadiazoles, benzothiazole carboxylates, and thiazole-pyrrolidine carboxamides. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
*Deduced formula based on structural analysis; †Estimated mass; ‡Inferred from oxadiazole-benzodioxin analogs .
Structural Analysis
Core Heterocycles: The target compound shares the 2,3-dihydro-1,4-benzodioxin moiety with all analogs, which enhances π-π stacking and membrane permeability .
Bioactivity: Compounds with 1,3,4-oxadiazole () exhibit strong antibacterial activity against Gram-positive and Gram-negative strains (MIC: 2–8 µg/mL). Benzothiazole carboxylates () and thiazole-pyrrolidine derivatives () lack reported bioactivity but emphasize structural diversity in benzodioxin hybrids .
Synthesis Routes :
- The target compound’s synthesis likely mirrors ’s methodology: coupling a benzodioxin amine with an oxadiazole intermediate, followed by oxazole carboxamide conjugation .
Toxicity :
- Sulfanyl acetamide analogs in show low hemolytic activity (<10% at 100 µg/mL), suggesting the target compound’s carboxamide group may further reduce cytotoxicity .
Key Research Findings
- Antibacterial Efficacy : Oxadiazole-benzodioxin hybrids () demonstrate potent activity, likely due to oxadiazole’s ability to disrupt bacterial cell walls .
- Structural Flexibility : Replacing sulfanyl groups with carboxamides (as in the target compound) may enhance solubility and reduce off-target interactions.
- Unmet Needs : Direct data on the target compound’s pharmacokinetics and in vivo efficacy remain gaps in the literature.
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a compound with significant potential in various biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity against cancer cells, and other pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 393.45 g/mol. The structure includes a benzodioxin moiety and oxadiazole rings, which are known to contribute to the biological activity of similar compounds.
Antimicrobial Activity
Recent studies have shown that derivatives of oxadiazoles exhibit notable antimicrobial activity. For instance, 1,3,4-oxadiazole derivatives have been tested against various bacterial strains. In one study, a group of synthesized 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoles demonstrated strong bactericidal effects against Staphylococcus spp. , with some compounds outperforming standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 8 µg/mL |
| B | Escherichia coli | 16 µg/mL |
| C | Pseudomonas aeruginosa | 32 µg/mL |
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated that certain concentrations of the compound significantly inhibited cell viability.
Table 2: Cytotoxicity Results in Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|---|
| N | MCF-7 | 100 | 75 |
| N | A549 | 50 | 85 |
| N | HepG2 | 200 | 60 |
In this study, it was observed that at higher concentrations (200 µM), the compound exhibited significant cytotoxicity against HepG2 cells while showing relatively lower toxicity towards normal L929 cells .
The antimicrobial action of oxadiazole derivatives is believed to be associated with their ability to disrupt bacterial biofilms and inhibit gene transcription involved in biofilm formation. The presence of the -N=CO group in their structure is critical for their activity . Additionally, the lipophilicity of these compounds plays a crucial role in their biological efficacy and toxicity profiles.
Case Studies and Literature Review
Several studies have highlighted the potential therapeutic applications of oxadiazole derivatives:
- Anticancer Activity : A study demonstrated that benzoxazole derivatives showed significant cytotoxicity against various cancer cell lines. The derivatives were effective in inhibiting cell proliferation and inducing apoptosis in cancer cells .
- Antimicrobial Efficacy : Another research focused on synthesizing novel oxadiazole compounds that exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. How can synergistic effects with other compounds enhance its therapeutic potential?
- Methodology : Checkerboard assays (e.g., for antimicrobial activity) calculate fractional inhibitory concentration (FIC) indices. Synergy with β-lactam antibiotics is hypothesized via efflux pump inhibition, validated via gene knockout studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
